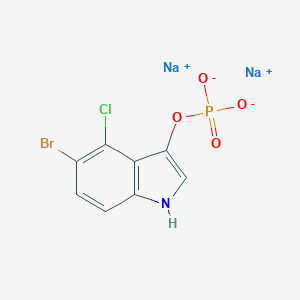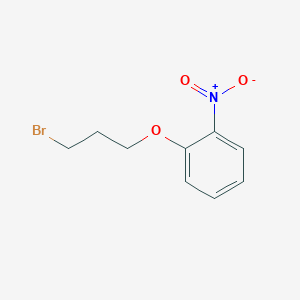
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate
Vue d'ensemble
Description
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate, also known as BCIP (5-Bromo-4-chloro-3-indolyl phosphate), is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity. It is commonly employed in various biological assays, including immunoblotting, in situ hybridization, and immunohistochemistry. BCIP is often used in combination with nitro blue tetrazolium chloride (NBT) to visualize enzyme-substrate reactions .
Synthesis Analysis
The synthesis of BCIP involves the reaction of 5-bromo-4-chloro-1H-indol-3-ol with phosphoric acid to form the corresponding phosphate ester. The disodium salt of this phosphate ester is the final product. The synthesis is well-established and has been widely used in biochemical research .Molecular Structure Analysis
BCIP has the following molecular formula: C8H4BrClNNa2O4P. Its chemical structure consists of an indole ring with bromine and chlorine substituents, linked to a phosphate group. The disodium salt form enhances its solubility and stability .Chemical Reactions Analysis
BCIP is hydrolyzed by alkaline phosphatase, resulting in the release of a blue-purple precipitate. This color change allows for the visualization of enzyme activity. The reaction mechanism involves the cleavage of the phosphate ester bond, leading to the formation of an indoxyl derivative that subsequently undergoes oxidation to produce the colored product .Applications De Recherche Scientifique
Molecular Biology: Colorimetric Detection in Blotting Techniques
In molecular biology, this compound is extensively used as a chromogenic substrate for alkaline phosphatase in blotting techniques . When used in conjunction with Nitro Blue Tetrazolium (NBT) , it forms an insoluble purple product upon enzymatic dephosphorylation, which is essential for detecting tagged proteins or nucleic acids in Northern , Southern , and Western blots .
Immunohistochemistry: Tissue Staining
Immunohistochemistry: utilizes this compound for the visualization of antigen-antibody interactions within tissue sections . The enzymatic reaction resulting in a colored precipitate allows for the precise localization of specific proteins within biological tissues, aiding in diagnostic and research applications .
Genetic Engineering: Reporter Gene Assays
In genetic engineering, 5-Bromo-4-chloro-3-indolyl phosphate disodium salt serves as a substrate in reporter gene assays where alkaline phosphatase is used as a reporter . It facilitates the identification of successful gene insertions and the assessment of gene expression levels.
Biochemistry: Enzyme Substrate Specificity Studies
Biochemists employ this compound to study the substrate specificity of alkaline phosphatase enzymes . By observing the color change, researchers can infer enzyme activity and kinetics, which is crucial for understanding enzyme mechanisms and designing inhibitors.
Analytical Chemistry: Enzyme-Linked Immunosorbent Assay (ELISA)
In analytical chemistry, it is used in ELISA to quantify the presence of alkaline phosphatase -conjugated antibodies . The colorimetric change provides a measurable signal that correlates with the concentration of the target molecule.
Pharmacology: Drug Screening
Although not directly used in pharmacology, the compound’s role in the aforementioned assays can be pivotal in drug discovery and screening processes. It aids in the identification of molecules that can modulate enzyme activity, which is a common strategy in developing new therapeutics .
Cell Biology: Tracking Cellular Markers
Cell biologists use this compound to track cellular markers that are tagged with alkaline phosphatase . This allows for the study of cell differentiation, migration, and interaction, providing insights into cellular behavior and function.
Environmental Science: Monitoring Microbial Activity
In environmental science, the compound can be used to monitor microbial activity by detecting alkaline phosphatase activity, which is often associated with microbial health and nutrient cycling in various ecosystems .
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme Alkaline Phosphatase (AP) . AP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids.
Mode of Action
The compound acts as a chromogenic substrate for AP. In the presence of AP, it is hydrolyzed to produce a colored product . This color change can be used to detect the presence of AP, making the compound a valuable tool in various biochemical assays .
Biochemical Pathways
The compound is involved in the detection of AP activity, which plays a key role in a variety of biochemical pathways. For example, AP is crucial in signal transduction pathways, and its activity can indicate changes in these pathways .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.
Result of Action
The hydrolysis of the compound by AP produces a blue-colored product . This color change allows for the visual detection of AP activity, and by extension, changes in the biochemical pathways where AP is involved .
Action Environment
It should be stored at -20°c and protected from light and moisture to maintain its reactivity .
Orientations Futures
Research on BCIP continues to explore its applications in various fields, including diagnostics, molecular biology, and drug discovery. Future studies may focus on optimizing its sensitivity, stability, and compatibility with other detection methods. Additionally, efforts to develop novel chromogenic substrates with improved properties are ongoing .
Propriétés
IUPAC Name |
disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZUOCJOEUNDEK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClNNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144727 | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102185-33-1 | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-3-ol, 5-bromo-4-chloro-, dihydrogen phosphate (ester), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does BCIP-2Na facilitate chemiluminescent detection of ALP activity in immunoassays?
A1: BCIP-2Na acts as a substrate for ALP. When ALP hydrolyzes BCIP-2Na, it produces hydrogen peroxide (H2O2) []. This H2O2 can then be detected via a chemiluminescent reaction, typically using a system like Isoluminol/microperoxidase (m-POD). The intensity of the emitted light is directly proportional to the amount of H2O2 produced, which in turn reflects the activity of ALP in the assay.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)


![2-[3-[1,3-Bis[3-(oxiran-2-ylmethoxy)propoxy]propan-2-yloxy]propoxymethyl]oxirane](/img/structure/B11515.png)





